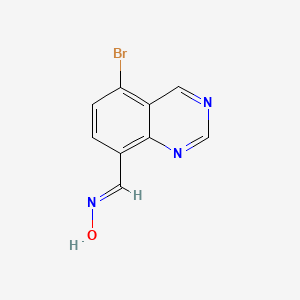

5-Bromoquinazoline-8-carbaldehyde oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromoquinazoline-8-carbaldehyde oxime is a chemical compound that belongs to the class of quinazoline derivatives. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. The presence of a bromine atom at the 5th position and an oxime group at the 8th position of the quinazoline ring makes this compound unique. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromoquinazoline-8-carbaldehyde oxime typically involves the following steps:

Formylation: The addition of a formyl group at the 8th position.

Oximation: The conversion of the aldehyde group to an oxime group.

The reaction conditions for these steps often involve the use of specific reagents and catalysts to ensure high yield and purity. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Formylation can be carried out using formylating agents such as Vilsmeier-Haack reagent. The oximation step typically involves the reaction of the aldehyde with hydroxylamine hydrochloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromoquinazoline-8-carbaldehyde oxime undergoes various chemical reactions, including:

Oxidation: Conversion of the oxime group to a nitro group.

Reduction: Reduction of the oxime group to an amine group.

Substitution: Replacement of the bromine atom with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include nitroquinazoline derivatives, aminoquinazoline derivatives, and various substituted quinazoline compounds.

Scientific Research Applications

Synthesis of 5-Bromoquinazoline-8-Carbaldehyde Oxime

The synthesis of this compound typically involves the reaction of 5-bromoquinazoline-8-carbaldehyde with hydroxylamine hydrochloride. This reaction can be performed under reflux conditions in a suitable solvent, such as ethanol or pyridine. The resulting oxime can be purified through recrystallization or chromatography.

Biological Properties

This compound exhibits a range of biological activities, making it a valuable compound in pharmaceutical research. Key properties include:

- Antitumor Activity : Compounds derived from quinazoline structures have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives with halogen substitutions have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating significant inhibitory potency against cancer targets such as DYRK1A and CDK1/GSK-3 kinases .

- Anti-inflammatory Effects : The compound has been investigated for its potential to inhibit cyclooxygenase enzymes (COX-1/2) and lipoxygenase (LOX-5), which are crucial in inflammatory processes. Structure-activity relationship studies suggest that specific substitutions enhance these inhibitory effects .

- Antidiabetic Activity : Recent studies indicate that derivatives of quinazoline can act as inhibitors of DPP4 (Dipeptidyl Peptidase IV), an enzyme involved in glucose metabolism. For example, certain derivatives exhibited competitive inhibition with promising IC50 values, indicating their potential as therapeutic agents for diabetes management .

Therapeutic Applications

The applications of this compound span several therapeutic areas:

- Cancer Treatment : The compound's ability to modulate kinase activity positions it as a candidate for developing new anticancer therapies. Its derivatives have been shown to inhibit pathways associated with tumor growth and metastasis .

- Diabetes Management : By inhibiting DPP4, these compounds could improve glycemic control in diabetic patients, representing a novel approach in antidiabetic drug development .

- Neurological Disorders : Some studies suggest that quinazoline derivatives may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's .

Data Table: Biological Activities of this compound Derivatives

| Activity Type | Target Enzyme/Pathway | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antitumor | DYRK1A | 12.01 | |

| Anti-inflammatory | COX-2 | 9.25 | |

| Antidiabetic | DPP4 | 9.25 |

Case Studies

Several case studies illustrate the efficacy of this compound and its derivatives:

- Case Study on Antitumor Activity : A study evaluated the cytotoxic effects of various quinazoline derivatives on human cancer cell lines. The results indicated that compounds with bromine substitutions exhibited enhanced cytotoxicity compared to their non-brominated counterparts, suggesting the importance of halogenation in improving biological activity .

- Case Study on Anti-inflammatory Effects : In vitro assays demonstrated that specific derivatives significantly inhibited COX-2 activity, which correlated with reduced inflammatory markers in treated cell lines. This supports the potential use of these compounds in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-Bromoquinazoline-8-carbaldehyde oxime involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The oxime group can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- 5-Chloroquinazoline-8-carbaldehyde oxime

- 5-Fluoroquinazoline-8-carbaldehyde oxime

- 5-Iodoquinazoline-8-carbaldehyde oxime

Uniqueness

5-Bromoquinazoline-8-carbaldehyde oxime is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a valuable compound for various applications.

Biological Activity

5-Bromoquinazoline-8-carbaldehyde oxime is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique quinazoline structure, which contributes to its biological properties. The synthesis typically involves the reaction of 5-bromoquinazoline with hydroxylamine to form the oxime derivative. This process can yield various substituted derivatives, which may enhance or modify biological activity.

Biological Activity

The biological activity of this compound is multifaceted, including:

- Anticancer Activity : Studies have shown that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) indicates that halogen substitutions at specific positions enhance anticancer efficacy .

- Antimicrobial Effects : Research indicates that quinazoline derivatives possess antimicrobial properties. The presence of the bromine atom in this compound may contribute to its effectiveness against certain bacterial strains .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on key enzymes involved in disease processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are crucial in inflammatory pathways, and inhibition could lead to therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Anticancer Studies

A notable study investigated the effects of various quinazoline derivatives on human cancer cell lines. The results demonstrated that compounds with specific substitutions exhibited IC50 values in the low micromolar range against breast cancer (MCF-7) and cervical cancer (HeLa) cells. For example, a derivative similar to this compound showed significant disruption of microtubule formation and induced apoptosis as confirmed by flow cytometric analysis .

Antimicrobial Activity

In vitro studies assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The compound displayed notable inhibition zones, indicating its potential as an antimicrobial agent. Further investigations into its mechanism revealed that it disrupts bacterial cell wall synthesis .

Data Summary

Properties

Molecular Formula |

C9H6BrN3O |

|---|---|

Molecular Weight |

252.07 g/mol |

IUPAC Name |

(NE)-N-[(5-bromoquinazolin-8-yl)methylidene]hydroxylamine |

InChI |

InChI=1S/C9H6BrN3O/c10-8-2-1-6(3-13-14)9-7(8)4-11-5-12-9/h1-5,14H/b13-3+ |

InChI Key |

YKZDSVHVOYVKBV-QLKAYGNNSA-N |

Isomeric SMILES |

C1=CC(=C2C=NC=NC2=C1/C=N/O)Br |

Canonical SMILES |

C1=CC(=C2C=NC=NC2=C1C=NO)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.